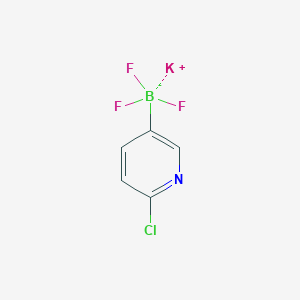

Potassium (6-chloropyridin-3-yl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(6-chloropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXAWSXJKYPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676984 | |

| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235099-38-3 | |

| Record name | Potassium (6-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 6-chloropyridine-3-trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium (6-chloropyridin-3-yl)trifluoroborate: A Superior Reagent for Modern Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Potassium (6-chloropyridin-3-yl)trifluoroborate, focusing on its synthesis, mechanism, and application as a key building block in pharmaceutical and materials science research. It is designed to offer field-proven insights for professionals engaged in advanced organic synthesis.

The Ascendancy of Organotrifluoroborates in Synthesis

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, empowering chemists to construct complex molecular architectures.[1] Traditionally, this chemistry has relied upon organoboronic acids and their ester derivatives. However, these reagents are not without significant operational drawbacks.

The Limitations of Conventional Organoboron Reagents

Organoboronic acids often exhibit variable stability, being susceptible to decomposition and dehydration, which leads to the formation of cyclic boroxine anhydrides.[2] This complicates purification and introduces uncertainty in stoichiometry, forcing the use of excess reagent. Boronate esters offer improved stability but suffer from lower atom economy. Furthermore, the inherent reactivity of the vacant p-orbital on the boron atom in these tricoordinate species makes them incompatible with many reaction conditions, limiting their synthetic utility.[1]

Potassium Organotrifluoroborates: A Paradigm of Stability and Reliability

Potassium organotrifluoroborates (R-BF₃K) have emerged as a transformative class of nucleophilic partners for cross-coupling reactions.[3][4] These tetracoordinate boron "ate" complexes mask the reactivity of the carbon-boron bond, rendering them exceptionally stable to air and moisture.[1][2] Most are crystalline solids that can be stored indefinitely without special precautions, are easily purified by recrystallization, and are compatible with a wide range of functional groups and reaction conditions, including strong oxidants.[5][6][7] This inherent stability prevents issues like protodeboronation, allowing for the use of near-stoichiometric quantities in reactions and leading to more reproducible and efficient outcomes.[6][7]

Core Profile: this compound

This compound is a highly valuable, bench-stable reagent for introducing the 6-chloropyridine-3-yl fragment, a common motif in pharmacologically active compounds.[6][8]

Physicochemical Properties

The key properties of this reagent are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 1235099-38-3 | [9][10] |

| Molecular Formula | C₅H₃BClF₃KN | [9][11] |

| Molecular Weight | 219.44 g/mol | [9][11] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 298-303 °C | [8][11] |

| Purity | Typically ≥97% | [9] |

| Storage | Room temperature, under inert atmosphere | [10][11] |

Structural and Identification Data

-

SMILES: F(C1=CC=C(Cl)N=C1)F.[K+][10]

-

InChI Key: TVBXAWSXJKYPGJ-UHFFFAOYSA-N

Synthesis and Purification Workflow

The preparation of potassium organotrifluoroborates is a straightforward and robust process, valued for its high yields and the exceptional purity of the final product.

Synthetic Rationale

The most common and efficient method for synthesizing potassium aryltrifluoroborates involves the conversion of a corresponding arylboronic acid.[2] This transformation is achieved by treatment with potassium hydrogen fluoride (KHF₂). The reaction proceeds via displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the stable, tetracoordinate trifluoroborate salt.[2][6] This method avoids the need for rigorously purified boronic acids, as the resulting trifluoroborate salt is typically crystalline and can be easily isolated from impurities.[2][6]

Detailed Experimental Protocol: Synthesis

This protocol details the conversion of (6-chloropyridin-3-yl)boronic acid to its corresponding potassium trifluoroborate salt.

-

Dissolution: In a polyethylene or Teflon beaker, dissolve (6-chloropyridin-3-yl)boronic acid (1.0 eq) in methanol (4 M).

-

Fluoride Addition: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 2.5 eq).

-

Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove residual impurities.

-

Drying: Dry the resulting white, crystalline solid under high vacuum to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward conversion process.

Caption: Workflow for the synthesis of the target trifluoroborate.

Role and Mechanism in Suzuki-Miyaura Cross-Coupling

While exceptionally stable for storage and handling, the trifluoroborate salt serves as a latent form of the active boronic acid required for the catalytic cycle.

Mechanistic Activation

In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and typically an aqueous solvent system, the potassium organotrifluoroborate undergoes slow hydrolysis. This in-situ equilibrium releases the corresponding tricoordinate boronic acid, which is the species that actively participates in the transmetalation step with the palladium catalyst. This controlled release mechanism is a key aspect of their utility, as it maintains a low concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation.[1][6]

Catalytic Cycle Diagram

Caption: The Suzuki-Miyaura cycle using a potassium organotrifluoroborate.

A Practical Guide to Cross-Coupling

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, a common transformation in drug discovery programs.

Reaction Setup and Reagents

| Component | Role | Stoichiometry | Amount (for 0.5 mmol scale) |

| Aryl Halide (e.g., 4-Chloroanisole) | Electrophile | 1.0 eq | 0.5 mmol, 71.3 mg |

| This compound | Nucleophile | 1.1 eq | 0.55 mmol, 120.7 mg |

| Pd(OAc)₂ | Catalyst Precursor | 3 mol % | 0.015 mmol, 3.4 mg |

| RuPhos | Ligand | 6 mol % | 0.03 mmol, 14.0 mg |

| Cs₂CO₃ | Base | 3.0 eq | 1.5 mmol, 488.7 mg |

| Toluene/H₂O (1:1) | Solvent | - | 2.0 mL |

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for coupling heteroaryltrifluoroborates with challenging aryl chlorides.[6][12]

-

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

-

Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C.

-

Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling: Upon completion, remove the vial from the heat source and allow it to cool to room temperature.

Work-up and Purification

-

Quenching: Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While significantly more stable than boronic acids, organotrifluoroborates are chemical reagents and must be treated with appropriate care.

Hazard Identification

| Hazard Class | GHS Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11] |

| Skin Irritation | H315 | Causes skin irritation | [10][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [10][13] |

| STOT SE 3 | H335 | May cause respiratory irritation | [10] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[13]

-

Ventilation: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

-

Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13] Immediately change any contaminated clothing.[14]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] While the compound is air-stable, long-term storage under an inert atmosphere is recommended to ensure maximum purity.[10]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion and Future Perspectives

This compound represents a significant advancement over traditional organoboron reagents. Its exceptional stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling make it an indispensable tool for medicinal chemists and materials scientists. The reliability and efficiency it brings to the synthesis of complex molecules containing the chloropyridyl moiety underscore its importance in the development of next-generation pharmaceuticals and functional materials. As synthetic methodologies continue to evolve, the utility of robust and versatile building blocks like this will only continue to grow.

References

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at NIH Public Access. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

BoronPharm. (n.d.). 1235099-38-3 | Potassium 6-chloropyridine-3-trifluoroborate. BoronPharm Website. [Link]

-

Porphyrin-Systems. (n.d.). This compound. Porphyrin-Systems Website. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4814–4820. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 10(4), 621–624. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]

-

PubChemLite. (n.d.). Potassium 6-chloropyridine-3-trifluoroborate. PubChemLite Website. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal Website. [Link]

-

Molander, G. A., & Ito, T. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal Website. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Website. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [myskinrecipes.com]

- 9. boronpharm.com [boronpharm.com]

- 10. This compound – porphyrin-systems [porphyrin-systems.com]

- 11. Potassium 6-chloropyridine-3-trifluoroborate | 1235099-38-3 [amp.chemicalbook.com]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

Foreword: Embracing Stability and Versatility with Potassium Organotrifluoroborates

An In-depth Technical Guide to Potassium (6-chloropyridin-3-yl)trifluoroborate: Structure, Properties, and Application in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of robust, reliable, and versatile reagents is perpetual. For decades, organoboron compounds, especially boronic acids, have been celebrated pillars of carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the practical application of many boronic acids is often hampered by inherent instability, leading to challenges in purification, stoichiometry, and long-term storage.

This guide delves into a superior class of reagents that elegantly circumvents these issues: Potassium Organotrifluoroborates (KOTs). Specifically, we will provide a comprehensive examination of This compound , a key building block for introducing the synthetically valuable chloropyridinyl moiety. These crystalline salts are distinguished by their exceptional stability to both air and moisture, a direct consequence of the tetracoordinate boron center.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with not only the fundamental data but also the field-proven insights necessary to effectively utilize this powerful reagent.

Molecular Profile and Physicochemical Characteristics

This compound is a white, crystalline solid that serves as a stable and efficient source of the 6-chloropyridin-3-yl nucleophile in cross-coupling reactions.[4] Its enhanced stability compared to the analogous boronic acid is its most significant practical advantage.

Causality of Stability: The Tetracoordinate Boron Advantage

The key to the stability of potassium organotrifluoroborates lies in the structure of the trifluoroborate anion. Unlike a boronic acid, which features a vacant p-orbital on a trigonal planar boron atom, the boron in a trifluoroborate salt is tetracoordinate and tetrahedral. This coordination with three fluorine atoms and one carbon atom results in a negatively charged borate complex, which is stabilized by the potassium counterion. This configuration satisfies the octet rule for boron, eliminating the electrophilic character that makes many boronic acids susceptible to degradation pathways like protodeboronation and oxidative decomposition.[3][5]

Core Data Summary

All quantitative data for this compound has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃BClF₃KN | [4][6] |

| Molecular Weight | 219.44 g/mol | [6][7] |

| CAS Number | 1235099-38-3 | [4][8][9] |

| Appearance | White solid | [4] |

| Melting Point | 298-303 °C | [4] |

| Synonym | Potassium 2-chloropyridine-5-trifluoroborate | |

| Solubility | High solubility in polar solvents (DMSO, MeOH, Acetone); Slightly soluble in water. | [10] |

Synthesis Protocol and Mechanistic Workflow

The preparation of potassium organotrifluoroborates is a straightforward and high-yielding process, typically involving the conversion of a corresponding organoboron precursor, such as a boronic acid or its ester, with potassium hydrogen fluoride (KHF₂).[1][2] This conversion is often performed in situ following the synthesis of the crude boronic acid, avoiding arduous purification of the unstable intermediate.[11]

Diagram: General Synthesis Workflow

The following diagram illustrates the common synthetic pathway from an aryl halide to the final, stable potassium trifluoroborate salt.

Caption: Catalytic cycle showing the activation of the trifluoroborate.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with a generic aryl or heteroaryl chloride.

-

Reaction Setup: To an oven-dried reaction vial, add this compound (1.1-1.5 equiv), the aryl chloride (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂; 2-5 mol %), and a phosphine ligand (e.g., RuPhos or SPhos; 4-10 mol %). [12][13] * Expertise & Experience: The choice of ligand is critical for coupling with challenging aryl chlorides. Electron-rich, bulky biaryl phosphine ligands like RuPhos are often essential for achieving high catalytic turnover. The trifluoroborate is used in slight excess to drive the reaction to completion.

-

Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Base Addition: Add a degassed solvent system (e.g., Toluene/H₂O 4:1) followed by a degassed aqueous solution of a base (e.g., Cs₂CO₃ or K₃PO₄; 3.0 equiv).

-

Causality: The base is crucial for the transmetalation step. It is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or boronate species in situ, which then enters the catalytic cycle. Degassing the solvents is vital to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Spectroscopic Characterization Guide

Confirming the identity and purity of this compound is readily achieved via multinuclear NMR spectroscopy. [10]

| Nucleus | Typical Chemical Shift / Multiplicity | Rationale & Key Features |

|---|---|---|

| ¹H NMR | δ 7.5-8.5 ppm | Aromatic region showing characteristic signals for the three protons on the pyridine ring. |

| ¹³C NMR | δ 120-160 ppm | Resonances for the five carbons of the pyridine ring. The carbon directly attached to boron will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. [10] |

| ¹⁹F NMR | δ ~ -135 ppm (quartet) | A sharp quartet is the hallmark of a trifluoroborate salt, arising from the coupling between ¹¹B and the three equivalent ¹⁹F nuclei. [10] |

| ¹¹B NMR | δ ~ 3.5 ppm (quartet) | A relatively sharp quartet (compared to other boron species) confirming the BF₃ moiety. The chemical shift indicates a tetracoordinate boron environment. [10]|

Safety, Handling, and Storage

While this compound is lauded for its stability, standard laboratory safety protocols must be observed.

-

Hazards: The compound is classified as causing skin and eye irritation. It may also cause respiratory irritation and is considered harmful if swallowed. * Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. * Storage: Store in a tightly sealed container in a cool, dry place. [4]The material is stable at room temperature and does not require an inert atmosphere for long-term storage, which is a significant advantage for laboratory workflow. [3][4]

Conclusion

This compound stands out as a highly valuable and practical reagent in modern organic synthesis. Its exceptional benchtop stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. By overcoming the inherent limitations of its boronic acid counterpart, it enables the efficient and reliable incorporation of the 6-chloropyridine scaffold, streamlining the synthesis of complex molecular targets.

References

-

PubChem. (n.d.). Potassium 6-chloropyridine-3-trifluoroborate. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|1235099-38-3. Retrieved from [Link]

-

da Silva, F. M., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-757. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

-

BoronPharm. (n.d.). 1235099-38-3 | Potassium 6-chloropyridine-3-trifluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium (6-bromopyridin-3-yl)trifluoroborate. Retrieved from [Link]

-

Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 334. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(21), 8034-8041. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. Retrieved from [Link]

-

Molander, G. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 15(8), 1858-1861. Available at: [Link]

-

Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

-

Myron L Company. (2022). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Potassium 6-chloropyridine-3-trifluoroborate | 1235099-38-3 [amp.chemicalbook.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boronpharm.com [boronpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound|1235099-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 9. 1235099-38-3|this compound|BLD Pharm [bldpharm.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Potassium (6-chloropyridin-3-yl)trifluoroborate: Synthesis, Stability, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Potassium (6-chloropyridin-3-yl)trifluoroborate, a key building block for pharmaceutical research and development. We will explore its synthesis from readily available precursors, delve into the chemical principles governing its superior stability compared to its boronic acid counterpart, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique advantages of organotrifluoroborates in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates

In the landscape of modern synthetic chemistry, particularly within drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is critical to the success, reproducibility, and scalability of these transformations. While boronic acids have been the traditional workhorses, they suffer from inherent limitations, including a propensity for dehydration to form cyclic boroxine anhydrides, uncertain stoichiometry, and susceptibility to protodeboronation, especially with heteroaryl derivatives.[2][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents that overcome these challenges.[4][5][6] These crystalline, free-flowing solids are generally stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[2][3][7] This enhanced stability is derived from the tetracoordinate nature of the boron atom, which protects the crucial carbon-boron bond from common degradation pathways that plague the vacant p-orbital of tricoordinate boronic acids.[3] Consequently, potassium organotrifluoroborates can be viewed as robust, "protected" forms of boronic acids, whose reactivity is conveniently unmasked under the coupling reaction conditions.[6]

This compound (CAS Number: 1235099-38-3 ) is a particularly valuable reagent. The 6-chloropyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, and the presence of the chloro-substituent provides a secondary reactive handle for sequential, site-selective functionalization, enabling the rapid elaboration of molecular complexity.[8]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective use. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1235099-38-3 | [9] |

| Molecular Formula | C₅H₃BClF₃KN | [9] |

| Molecular Weight | 219.44 g/mol | [9] |

| Appearance | White to off-white solid | |

| Melting Point | 298-303 °C | |

| Purity | Typically ≥97% | [9] |

| Solubility | High solubility in polar solvents like DMSO, DMF, acetone, and methanol. Slightly soluble in water. | [10] |

Safety and Handling: As with any chemical reagent, proper safety protocols must be observed.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in an inert atmosphere at room temperature.

Synthesis and Characterization

The synthesis of this compound is a robust, two-stage process that begins with the corresponding boronic acid. The causality behind this workflow is the conversion of a less stable, difficult-to-purify intermediate into a highly stable, crystalline final product.

Stage 1: Synthesis of (6-Chloropyridin-3-yl)boronic Acid

The precursor, (6-chloropyridin-3-yl)boronic acid (CAS: 444120-91-6), can be reliably synthesized from the inexpensive and commercially available 2,5-dichloropyridine.[8] Two common and effective methods are halogen-metal exchange or a palladium-catalyzed Miyaura borylation.[8]

Caption: Synthetic routes to the boronic acid precursor.

Stage 2: Conversion to this compound

This stage is the cornerstone of producing the stable reagent. The boronic acid is treated with potassium hydrogen fluoride (KHF₂), which quantitatively converts the tricoordinate boronic acid into the tetracoordinate trifluoroborate salt.[2][7] This process is often referred to as a "fluoride displacement" and is typically high-yielding.

Step-by-Step Protocol:

-

Dissolution: In a suitable flask, dissolve (6-chloropyridin-3-yl)boronic acid (1.0 equiv) in methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial for controlling the exotherm of the reaction.

-

KHF₂ Addition: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv). Add this solution portion-wise to the cooled methanolic solution of the boronic acid. A thick white precipitate of the product will form.

-

Stirring: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether or acetone to remove residual impurities.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Caption: Conversion of boronic acid to the trifluoroborate salt.

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques. NMR spectroscopy is particularly informative.[10]

-

¹⁹F NMR: Will show a characteristic signal for the BF₃ group.

-

¹¹B NMR: Will show a signal confirming the tetracoordinate boron environment, often with observable ¹¹B-¹⁹F coupling.[10]

-

¹H and ¹³C NMR: Will confirm the structure of the (6-chloropyridin-3-yl) aromatic ring.

-

LC-MS: Can be used to confirm the molecular weight and purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12][13] Its stability allows for the use of near-stoichiometric amounts, improving atom economy compared to boronic acids which often require an excess.[2]

The general mechanism involves the slow hydrolysis of the trifluoroborate to the active boronic acid in situ, which then enters the catalytic cycle. This "slow release" mechanism can be advantageous, as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like oxidative homocoupling.[14]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl halide (Ar-X). Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.

Materials & Reagents:

-

This compound (1.05 - 1.2 equiv)

-

Aryl/Heteroaryl Halide (Ar-X, 1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

RuPhos (4-10 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv)

-

Solvent System: Toluene/Water (e.g., 4:1 v/v) or Ethanol[2]

Procedure:

-

Vessel Preparation: To a reaction vial or flask, add the aryl halide, this compound, Pd(OAc)₂, RuPhos, and the base.

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound represents a significant advancement over traditional boronic acids for applications in pharmaceutical and materials science research. Its exceptional benchtop stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. By providing a reliable method for introducing the versatile 6-chloropyridin-3-yl scaffold, this reagent facilitates the efficient and reproducible synthesis of novel compounds, accelerating the pace of drug discovery and development.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. ([Link])

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(10), 3845–3857. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. ([Link])

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. ([Link])

-

Organoboron. (n.d.). 6-(6-chloropyridin-3-yloxy)pyridin-3-yl boronic acid. Retrieved from Organoboron website. ([Link])

-

Lloyd-Jones, G. C., & Ball, L. T. (2018). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 140(38), 12133–12143. ([Link])

-

Molander, G. A., & Jean-Gérard, L. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic letters, 14(17), 4614–4617. ([Link])

-

da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(7), 564-569. ([Link])

-

Organoboron. (n.d.). 6-chloro-3-pyridinylboronic acid. Retrieved from Organoboron website. ([Link])

-

Molander, G. A., & Elia, M. D. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(15), 3326–3329. ([Link])

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. ([Link])

-

Molander, G. A., & Ito, T. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. ([Link])

-

PubChemLite. (n.d.). Potassium 6-chloropyridine-3-trifluoroborate. Retrieved from PubChemLite website. ([Link])

-

BoronPharm. (n.d.). 1235099-38-3 | Potassium 6-chloropyridine-3-trifluoroborate. Retrieved from BoronPharm website. ([Link])

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. boronpharm.com [boronpharm.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pyridyltrifluoroborates: A Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of Pyridyltrifluoroborates in Modern Chemistry

In the landscape of modern synthetic and medicinal chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust building blocks.[1][2] Among this class, pyridyltrifluoroborates are of particular importance. The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science, making methods for its efficient incorporation highly sought after.[3]

Potassium pyridyltrifluoroborates offer significant advantages over their boronic acid counterparts. They are typically crystalline, bench-stable solids that are resistant to air and moisture, allowing for indefinite storage without degradation.[1][2][4] This stability circumvents common issues with boronic acids, such as protodeboronation and oligomerization. For drug development professionals, this stability translates to more reliable and reproducible reaction outcomes, a critical factor in process development and scale-up. This guide provides an in-depth exploration of the synthesis, comprehensive characterization, and key applications of these invaluable reagents.

Part 1: Synthesis of Potassium Pyridyltrifluoroborates

The conversion of a pyridyl-boron species into its corresponding trifluoroborate salt is a cornerstone of its utility. The most prevalent and straightforward method involves the reaction of a pyridylboronic acid or its ester with potassium hydrogen difluoride (KHF₂).[4][5]

Causality Behind the Method:

-

The Reagent (KHF₂): Potassium hydrogen difluoride is an inexpensive, stable, and easy-to-handle solid. It serves as an effective fluoride source to convert the tricoordinate boronic acid into a tetracoordinate, anionic trifluoroborate.

-

The Solvent System: A mixture of methanol and water is commonly employed to dissolve both the polar KHF₂ and the often more organic-soluble boronic acid, facilitating a homogeneous reaction environment.

-

Purification Strategy: The resulting potassium pyridyltrifluoroborate salts generally exhibit poor solubility in many organic solvents like diethyl ether or acetone.[6] Conversely, inorganic byproducts such as potassium fluoride (KF) are insoluble in solvents like acetone. This differential solubility is exploited for purification; the product can be precipitated with a non-polar solvent or purified by washing/extracting the crude solid with a solvent that dissolves the organotrifluoroborate but not the inorganic salts.[4][6]

Experimental Protocol: Synthesis of Potassium 3-Pyridyltrifluoroborate

This protocol describes a common procedure starting from the corresponding boronic acid.

Materials:

-

3-Pyridylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O) or Acetone

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the 3-pyridylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). A typical stoichiometry is ~4 equivalents of KHF₂ relative to the boronic acid.

-

Add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature. A white precipitate often forms immediately or over a short period.

-

Stir the resulting suspension at room temperature for 1-2 hours to ensure complete conversion. Progress can be monitored by ¹¹B NMR until the starting boronic acid signal disappears.[6]

-

Remove the solvents under reduced pressure (rotary evaporation) to obtain a crude white solid.

-

To purify the product, triturate the solid with a suitable solvent like hot acetone or perform a Soxhlet extraction.[4][6] This step dissolves the desired potassium 3-pyridyltrifluoroborate while leaving behind insoluble inorganic salts.

-

Concentrate the acetone extract and precipitate the final product by adding a non-polar solvent such as diethyl ether.

-

Filter the resulting white solid, wash with a small amount of diethyl ether, and dry under vacuum to yield the pure potassium 3-pyridyltrifluoroborate.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

A Technical Guide to the Air and Moisture Stability of Potassium Organotrifluoroborates for Researchers and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the demanding sphere of pharmaceutical and agrochemical development, the pursuit of robust, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron compounds, frequently supplanting their predecessors, boronic acids and boronate esters, in a multitude of synthetic applications. Their growing prevalence is not merely a matter of academic curiosity; it is a direct consequence of their remarkable stability, ease of handling, and predictable reactivity, attributes that are of critical importance in the lengthy and resource-intensive process of drug discovery and development.

This technical guide provides an in-depth exploration of the air and moisture stability of potassium organotrifluoroborates. Moving beyond a superficial overview, we will delve into the mechanistic underpinnings of their stability, present quantitative data to inform experimental design, and provide detailed protocols for their handling, storage, and stability assessment. The insights contained herein are curated for the practicing researcher, scientist, and drug development professional, for whom a comprehensive understanding of reagent stability is not just advantageous, but essential for the successful execution of complex synthetic campaigns.

I. The Foundation of Stability: A Mechanistic Perspective

The exceptional stability of potassium organotrifluoroborates towards air and moisture is a defining characteristic that sets them apart from many other organoboron reagents.[1][2] This stability is not fortuitous but is a direct result of the electronic and structural features inherent to the trifluoroborate moiety.

The Tetracoordinate Boron Advantage

Unlike boronic acids, which exist in a concentration- and solvent-dependent equilibrium with their corresponding boroxines (cyclic anhydrides), potassium organotrifluoroborates possess a tetracoordinate, anionic boron center. This structural feature is key to their stability. The boron atom in an organotrifluoroborate is coordinatively saturated, rendering it significantly less susceptible to hydrolysis and oxidation compared to the electron-deficient, tricoordinate boron of a boronic acid. This inherent stability translates to a longer shelf-life, greater tolerance to a wider array of functional groups, and more reproducible stoichiometry in chemical reactions.[3]

The Role of Fluorine Substituents

The three fluorine atoms bonded to the boron center play a crucial role in modulating the stability and reactivity of the organotrifluoroborate. The high electronegativity of fluorine imparts a significant degree of ionic character to the B-F bonds, contributing to the overall stability of the anionic complex. Furthermore, the strength of the B-F bond makes the direct displacement of fluoride by water or other weak nucleophiles a kinetically slow process under neutral or basic conditions.

II. The Achilles' Heel: Understanding Hydrolytic Decomposition

While generally stable, potassium organotrifluoroborates are not entirely inert. Their productive role in many chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, is predicated on their controlled hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[4][5] Therefore, a nuanced understanding of the factors that govern the rate of this hydrolysis is critical for optimizing reaction conditions and ensuring reproducibility.

The hydrolysis of a potassium organotrifluoroborate is a stepwise process that is sensitive to a number of environmental factors:

-

pH: The rate of hydrolysis is highly dependent on the pH of the medium. While generally stable at neutral and basic pH, the decomposition of organotrifluoroborates is accelerated under acidic conditions.[1] This is a critical consideration in reactions that may generate acidic byproducts.

-

The Nature of the Organic Substituent (R-group): The electronic properties of the organic group attached to the boron atom have a profound impact on the rate of hydrolysis. Electron-donating groups tend to accelerate hydrolysis, while electron-withdrawing groups generally slow it down.[6] This is attributed to the stabilization or destabilization of the intermediate organodifluoroborane species.

-

Solvent: The choice of solvent can influence the rate of hydrolysis. Protic solvents, such as water and alcohols, are required for the hydrolysis to proceed. The composition of mixed solvent systems (e.g., THF/water) can be tuned to modulate the rate of hydrolysis.[7]

-

Presence of Fluorophiles: Substances that can sequester fluoride ions, such as silica gel or even the surface of borosilicate glass reaction vessels, can drive the hydrolysis equilibrium towards the formation of the boronic acid.[8][9] This phenomenon can lead to variability in reaction outcomes depending on the reaction setup.

The following diagram illustrates the generally accepted pathway for the hydrolysis of potassium organotrifluoroborates:

Caption: Hydrolysis pathway of potassium organotrifluoroborates.

III. A Quantitative Look at Stability: A Comparative Analysis

For the discerning scientist, a qualitative understanding of stability is insufficient. The ability to predict how a particular potassium organotrifluoroborate will behave under a given set of conditions is crucial for experimental design. The following table summarizes the relative hydrolytic stability of different classes of potassium organotrifluoroborates.

| Class of Organotrifluoroborate | Organic Substituent (R) | Relative Hydrolytic Stability | Notes |

| Aryl | Phenyl, 4-Methoxyphenyl | Generally high | Electron-donating groups can increase the rate of hydrolysis.[6] |

| 4-Nitrophenyl | Very high | Electron-withdrawing groups significantly decrease the rate of hydrolysis. | |

| Alkyl | n-Butyl, Isopropyl | Moderate to low | Generally less stable than aryltrifluoroborates.[1] |

| Alkenyl | Vinyl, Styrenyl | Variable | Stability is influenced by the electronic nature of substituents on the double bond. |

| Alkynyl | Phenylethynyl | Very high | The sp-hybridized carbon imparts significant stability.[1] |

IV. Practical Guidance: Handling, Storage, and Stability Assessment

The inherent stability of potassium organotrifluoroborates simplifies their handling and storage compared to other organoboron reagents. However, adherence to best practices is still essential to ensure their long-term integrity and the safety of laboratory personnel.

Recommended Storage Conditions

-

Containers: Store in well-sealed containers to protect from atmospheric moisture over extended periods.

-

Temperature: Room temperature is generally acceptable for most potassium organotrifluoroborates.[2][5][10]

-

Inert Atmosphere: While not strictly necessary for routine storage of most common organotrifluoroborates, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for particularly sensitive or valuable derivatives, or for very long-term storage.

Experimental Protocol: Assessing Hydrolytic Stability by ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for monitoring the stability of potassium organotrifluoroborates. The fluorine-19 (¹⁹F) nucleus is particularly well-suited for this purpose due to its high natural abundance and sensitivity.

Objective: To determine the rate of hydrolysis of a potassium organotrifluoroborate under a specific set of conditions (e.g., buffered aqueous solution).

Materials:

-

Potassium organotrifluoroborate of interest

-

NMR tube

-

Deuterated solvent (e.g., D₂O)

-

Buffer solution of desired pH

-

Internal standard (optional, e.g., sodium fluoride)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the potassium organotrifluoroborate and dissolve it in a known volume of the deuterated buffer solution in a clean vial.

-

If using an internal standard, add a known amount to the solution.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹⁹F NMR spectrum (t = 0). The potassium organotrifluoroborate will typically exhibit a characteristic signal.

-

Maintain the sample at a constant temperature and acquire subsequent ¹⁹F NMR spectra at regular time intervals. The duration of the experiment will depend on the stability of the compound.

-

-

Data Analysis:

-

Integrate the signal corresponding to the starting organotrifluoroborate in each spectrum.

-

Plot the natural logarithm of the integral value versus time.

-

The slope of this plot will be equal to the negative of the first-order rate constant (-k) for the hydrolysis reaction.

-

The following diagram outlines the experimental workflow for assessing the stability of a potassium organotrifluoroborate:

Caption: Workflow for stability assessment via ¹⁹F NMR.

V. Conclusion: Leveraging Stability for Synthetic Success

Potassium organotrifluoroborates represent a significant advancement in the field of organoboron chemistry, offering a compelling combination of stability, versatility, and ease of use. Their robust nature simplifies many aspects of synthetic chemistry, from purification and storage to reaction setup and execution. However, as with any reagent, a thorough understanding of their stability profile is not merely academic but is a practical necessity for achieving reproducible and high-yielding synthetic outcomes. By appreciating the mechanistic basis of their stability and the factors that influence their decomposition, researchers and drug development professionals can confidently and effectively harness the power of these remarkable reagents to accelerate the synthesis of novel and impactful molecules.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PubMed Central2007 , PMC1939992. [Link]

-

Molander, G. A. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons2014 . [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (17), 7431–7441. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811–823. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central2010 , PMC2908178. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate2009 . [Link]

-

McIndoe, J. S.; et al. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition2020 , 59 (44), 19514-19518. [Link]

-

Molander, G. A.; Brown, A. R. B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

McIndoe, J. S.; et al. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria2020 . [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol2012 . [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol2012 . [Link]

-

Andrade, C. K. Z.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2009 , 47 (10), 873-878. [Link]

-

August, A. T.; et al. Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta2018 , 238, 127-138. [Link]

-

McIndoe, J. S.; et al. Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. Semantic Scholar2020 . [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate2012 . [Link]

-

Decho, A. W.; et al. pH-dependence of hydrolysis rate k for different AHLs. (A) Based on... ResearchGate2009 . [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.upenn.edu]

- 4. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium (6-chloropyridin-3-yl)trifluoroborate for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Reagent in Modern Chemistry

Potassium (6-chloropyridin-3-yl)trifluoroborate has emerged as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its growing prominence stems from its role as a stable, efficient, and highly versatile building block in the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its utility in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

The 6-chloropyridin-3-yl moiety is a common structural motif in a wide array of biologically active compounds, including antiviral medications, fungicides, and insecticides. The ability to readily introduce this fragment into a target molecule is therefore of significant interest to medicinal and process chemists. This compound serves as an excellent precursor for this purpose, offering distinct advantages over traditional organoboron reagents like boronic acids.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties dictate its stability, solubility, and reactivity.

| Property | Value | Source |

| Molecular Weight | 219.44 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₅H₃BClF₃KN | [1][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 298-303 °C | [3][5] |

| CAS Number | 1235099-38-3 | [1][2] |

| Purity | Typically ≥97% | [3][4] |

The trifluoroborate salt structure confers remarkable stability to the molecule, making it resistant to air and moisture, which simplifies handling and storage compared to the often-unstable corresponding boronic acids.[6][7] This enhanced stability also prevents protodeboronation, a common side reaction with boronic acids, leading to higher reaction yields and purity of the desired products.

Synthesis of this compound

The synthesis of potassium organotrifluoroborates is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8][9] This straightforward and often high-yielding conversion is a key advantage of this class of reagents. The general approach involves dissolving the boronic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of KHF₂ to precipitate the trifluoroborate salt.

While the specific synthesis of this compound is not detailed in the provided search results, the general procedure for preparing aryltrifluoroborates can be inferred. The starting material, (6-chloropyridin-3-yl)boronic acid, can be synthesized via various methods, including the Miyaura borylation of 3-bromo-6-chloropyridine.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent nucleophilic partner in this reaction, allowing for the efficient introduction of the 6-chloropyridin-3-yl group.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction using a potassium organotrifluoroborate is a well-established process. The key steps involve:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium center, a step that is often facilitated by a base. The base is crucial for the activation of the trifluoroborate.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%) in the anhydrous solvent.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The utility of this compound extends to the synthesis of numerous compounds with therapeutic potential. The 6-chloropyridine core is a key pharmacophore in various drug candidates. The ability to efficiently and reliably install this moiety is critical in the lead optimization phase of drug discovery, where rapid synthesis of analogs is required.

The enhanced stability and ease of handling of potassium organotrifluoroborates make them particularly suitable for high-throughput synthesis and library generation, which are common practices in modern drug discovery.[12] Furthermore, the milder reaction conditions often associated with trifluoroborates can be advantageous when working with complex and sensitive molecular scaffolds.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, ease of preparation, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. For researchers and professionals in drug development, this reagent offers a reliable method for the introduction of the biologically relevant 6-chloropyridin-3-yl moiety, facilitating the synthesis of novel therapeutic agents.

References

-

MOLBASE Encyclopedia. This compound|1235099-38-3. [Link]

-

BoronPharm. 1235099-38-3 | Potassium 6-chloropyridine-3-trifluoroborate. [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Molander, G. A., & Dreher, S. D. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7351–7356.

-

Porphyrin-Systems. This compound. [Link]

- Molander, G. A., & Traister, K. M. (2012). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 77(17), 7233–7245.

- Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(24), 9987–9993.

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C5H3BClF3N). [Link]

-

Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]

- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

Sources

- 1. This compound|1235099-38-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. boronpharm.com [boronpharm.com]

- 3. Potassium 6-chloropyridine-3-trifluoroborate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (6-chloropyridin-3-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Potassium (6-chloropyridin-3-yl)trifluoroborate in Modern Drug Discovery

This compound is a member of the versatile and increasingly important class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic and medicinal chemistry, primarily as robust and highly effective coupling partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling offer considerable advantages over their boronic acid counterparts, which can be prone to dehydration and protodeboronation.

The 6-chloropyridine-3-yl moiety is a key pharmacophore found in numerous biologically active molecules. Its inclusion can modulate pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity. Consequently, this compound serves as a critical building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Molecular Structure and Key Features

The structure of this compound consists of a potassium cation and a (6-chloropyridin-3-yl)trifluoroborate anion. The anionic boron center is tetrahedral, bonded to three fluorine atoms and one carbon atom of the pyridine ring. This coordination imparts significant stability to the C-B bond.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. Analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra provides a complete picture of the molecule's covalent framework.

Experimental Protocol for NMR Data Acquisition

The following protocol is based on established methods for the analysis of potassium organotrifluoroborates.[2]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the high solubility of most potassium organotrifluoroborates in polar aprotic solvents.[2]

-

Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

Typical acquisition parameters: 45° pulse angle, 3.6 s acquisition time, 16 repetitions, 15 ppm spectral width.

-

-

¹³C NMR:

-

Reference the spectrum to the central peak of DMSO-d₆ at 39.5 ppm.

-

Typical acquisition parameters: 90° pulse angle, 2.3 s relaxation delay, 1.7 s acquisition time, 1024 repetitions, 250 ppm spectral width.

-

-

¹⁹F NMR:

-

Reference the spectrum to an external standard such as trifluoroacetic acid (0.0 ppm) or CFCl₃ (0.0 ppm).

-

Typical acquisition parameters: 45° pulse angle, 1.0 s relaxation delay, 0.3 s acquisition time, 80 repetitions.

-

-

¹¹B NMR:

-

Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm).

-

Employ a pulse sequence designed to improve resolution and observe B-F coupling, such as a two-pulse sequence (e.g., S2PUL on Varian instruments).[2]

-

Typical acquisition parameters: 90° first pulse, 0.5 s delay, 180° second pulse, 1.0 s acquisition time, 128 repetitions, ~170 ppm spectral width.

-

Caption: General workflow for NMR analysis of organotrifluoroborates.

Expected Spectroscopic Data and Interpretation

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 - 8.6 | d (doublet) | H-2 |

| ~7.8 - 7.9 | dd (doublet of doublets) | H-4 | |

| ~7.4 - 7.5 | d (doublet) | H-5 | |

| ¹³C | ~150 - 152 | s (singlet) | C-6 |

| ~148 - 150 | s (singlet) | C-2 | |

| ~138 - 140 | s (singlet) | C-4 | |

| ~123 - 125 | s (singlet) | C-5 | |

| Not observed or very broad | br s (broad singlet) | C-3 (C-B) | |

| ¹⁹F | ~ -135 to -145 | q (quartet) or br s | -BF₃ |

| ¹¹B | ~ +2.0 to +5.0 | q (quartet) or br s | -BF₃ |

-

¹H NMR Analysis: The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm). The H-2 proton, being adjacent to the electronegative nitrogen, will be the most deshielded. The H-4 and H-5 protons will exhibit chemical shifts typical for a substituted pyridine ring.[4][5] The expected multiplicities arise from ³JHH coupling between adjacent protons.

-

¹³C NMR Analysis: The carbon atoms of the pyridine ring will resonate in the aromatic region. C-2 and C-6, being adjacent to the nitrogen, are expected at the downfield end of the aromatic region.[6] The carbon atom directly attached to the boron (C-3) is often not observed or appears as a very broad signal due to quadrupolar relaxation induced by the boron nucleus.[2]

-